C.I. Mordant Black 13

描述

CIThis compound is known for its ability to form strong complexes with metal ions, which enhances its dyeing properties, making it a popular choice for dyeing wool, silk, and nylon fabrics. The dye is characterized by its blue-gray to black color and is soluble in water, Cellosolve, and slightly soluble in acetone and ethanol .

准备方法

Synthetic Routes and Reaction Conditions: C.I. Mordant Black 13 can be synthesized through two primary methods:

Method 1: Condensation of 1,2,4-trihydroxyanthracene-9,10-dione with aniline in the presence of boric acid, followed by sulfonation and conversion into the sodium salt.

Method 2: Condensation of 2-bromo-1,4-dihydroxyanthracene-9,10-dione or 2-chloro-1,4-dihydroxyanthracene-9,10-dione with aniline, followed by sulfonation.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process typically includes steps such as:

Condensation Reaction: Mixing the starting materials under controlled temperature and pressure conditions.

Sulfonation: Adding sulfonating agents to introduce sulfonic acid groups.

Neutralization: Converting the sulfonic acid groups into their sodium salt form.

Purification: Removing impurities through filtration and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to the formation of different products.

Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or zinc dust.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the dye.

Reduction Products: Reduced forms of the dye with altered chromophoric properties.

Substitution Products: Modified dyes with different functional groups.

科学研究应用

C.I. Mordant Black 13 has a wide range of applications in scientific research:

Chemistry: Used as a complexing agent in various chemical reactions and studies involving metal ions.

Biology: Employed as a staining agent for biological tissues, helping in the visualization of cellular structures.

Medicine: Utilized in histological studies to stain tissues and identify specific cellular components.

Industry: Widely used in the textile industry for dyeing fabrics, especially wool, silk, and nylon.

作用机制

The mechanism of action of C.I. Mordant Black 13 involves its ability to form strong complexes with metal ions. This complexation enhances the dye’s affinity for fibers, leading to better uptake and fastness properties . The dye interacts with metal ions through coordination bonds, forming stable complexes that are resistant to washing and light.

相似化合物的比较

Mordant Black 17: Another mono sulphonated aromatic azo compound with similar dyeing properties.

Mordant Red B: A related dye used for similar applications in the textile industry.

Uniqueness: C.I. Mordant Black 13 is unique due to its specific molecular structure, which allows it to form strong complexes with metal ions, enhancing its dyeing properties. Its solubility in various solvents and its ability to dye multiple types of fabrics make it a versatile and valuable dye in the textile industry .

生物活性

C.I. Mordant Black 13, also known as Alizarin Black B, is a synthetic dye belonging to the class of mordant dyes. It is primarily used in textile dyeing and has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

This compound has the following chemical characteristics:

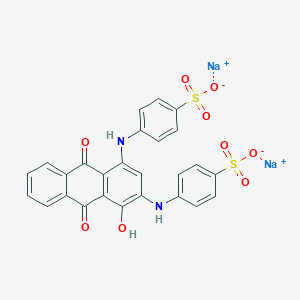

- Molecular Formula : C26H16N2Na2O9S2

- Molecular Weight : 610.53 g/mol

- Appearance : Brown-black powder

- Solubility : Miscible with water

These properties make it suitable for various applications, including its use as a mordant in dyeing processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, a study demonstrated that the application of mordant dyes like this compound can enhance the antibacterial properties of natural dyes when used on textiles .

Table 1: Antibacterial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Toxicological Studies

Despite its applications, there are concerns regarding the toxicity of this compound. The Material Safety Data Sheet (MSDS) indicates that while acute toxicity data is limited, potential health risks include gastrointestinal discomfort and respiratory issues upon prolonged exposure to dust .

Table 2: Toxicological Profile

| Toxicity Parameter | Value |

|---|---|

| Flammability | Low |

| Health Hazard | Moderate |

| Chronic Effects | Not significant |

Case Studies

- Textile Applications : A study focused on the use of this compound in dyeing cotton fabric revealed that it not only provided vibrant colors but also imparted antimicrobial properties to the fabric, making it suitable for medical textiles .

- Natural Dye Enhancement : Research has shown that combining this compound with natural dyes improved their fixation on fibers and increased their antibacterial activity, suggesting its role as an effective mordant in enhancing dye performance .

化学反应分析

Metal Complexation Reactions

The dye forms coordination complexes with transition metals, which are critical for its application in dyeing:

-

Chromium (Cr³⁺) : Produces blue-gray to black shades, enhancing wash and light fastness .

-

Iron (Fe³⁺) : Results in a reddish hue, useful for specialized color effects .

-

Copper (Cu²⁺) : Stabilizes the dye-substrate interaction without significant color shift .

| Metal Ion | Complex Color | Application Impact |

|---|---|---|

| Cr³⁺ | Blue-gray/Black | High fastness for wool carpets |

| Fe³⁺ | Red | Niche textile designs |

| Cu²⁺ | Stable original | Blended fabric dyeing |

Solubility and Solvent Interactions

The dye exhibits distinct solubility behavior across solvents, influencing its industrial processing:

| Solvent | Solubility (20°C) | Notes |

|---|---|---|

| Water | 100 g/L (80°C) | Optimal for dye baths at high temps |

| Cellosolve | Highly soluble | Used in formulation adjustments |

| Acetone/Ethanol | Slightly soluble | Limited utility in dyeing |

| Benzene/Chloroform | Insoluble | Avoided in industrial processes |

In concentrated sulfuric acid, the dye turns purple, forming a precipitate upon dilution due to protonation and aggregation . Studies on related mordant dyes suggest preferential solvation in mixed solvents (e.g., water-ethanol), which modulates dye aggregation and metal-binding efficiency .

Acid-Base and Structural Reactivity

-

Sulfonation Stability : The sulfonic acid groups remain intact under acidic dyeing conditions (pH 2–6), ensuring water solubility .

-

Concentrated Acid Reaction : In H₂SO₄, the dye undergoes protonation at anthraquinone hydroxyl groups, yielding a purple solution. Dilution reverses this, causing precipitation .

属性

IUPAC Name |

disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCPERXCODTAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061669 | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-21-6, 85455-48-7 | |

| Record name | C.I. Mordant Black 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。